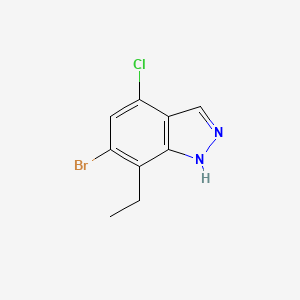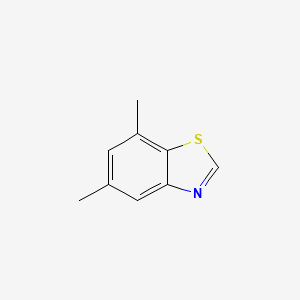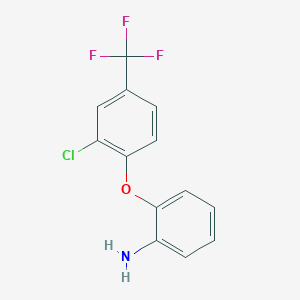
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is an organic compound with the molecular formula C13H9ClF3NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline typically involves the following steps :
Acylation Reaction: 3-fluoro-4-aminophenol reacts with an organic acid anhydride to form 3-fluoro-4-acetyl amino phenol.
Condensation Reaction: The 3-fluoro-4-acetyl amino phenol undergoes condensation with 3,4-dichloro trifluoromethyl benzene in a polar solvent in the presence of an alkaline compound to form 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide.
Acidolysis and Alkali Neutralization: The 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide is then subjected to acidolysis and alkali neutralization to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple technological operations, and cost-effective raw materials, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding quinones.
Applications De Recherche Scientifique
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: A closely related compound with similar chemical properties.
4-Chloro-2-(trifluoromethyl)aniline: Another similar compound with slight differences in the position of the substituents.
Uniqueness
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both the chloro and trifluoromethyl groups on the phenoxy ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H9ClF3NO |
|---|---|
Poids moléculaire |
287.66 g/mol |
Nom IUPAC |
2-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-7-8(13(15,16)17)5-6-11(9)19-12-4-2-1-3-10(12)18/h1-7H,18H2 |
Clé InChI |
NQNSEWJNYQMMRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
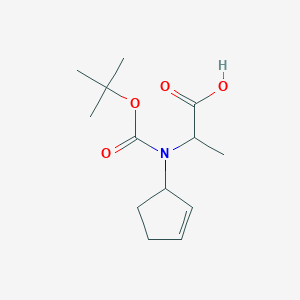
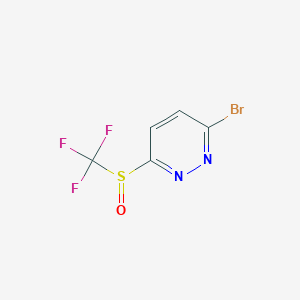
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
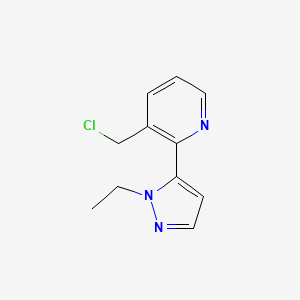
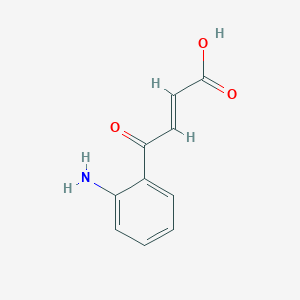
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
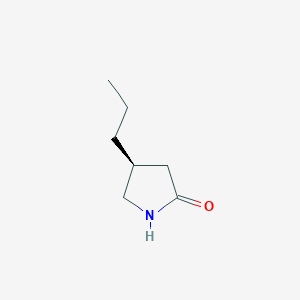
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)

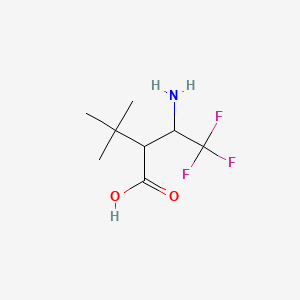
![5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
